molecular formula C5H12N2 B14679041 Pyrazolidine, 1,2-dimethyl- CAS No. 38704-89-1

Pyrazolidine, 1,2-dimethyl-

Cat. No.: B14679041
CAS No.: 38704-89-1
M. Wt: 100.16 g/mol
InChI Key: DKXPLHOKMGMMQM-UHFFFAOYSA-N
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Description

Pyrazolidine, 1,2-dimethyl-: is a heterocyclic compound with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.1622 g/mol It is a derivative of pyrazolidine, characterized by the presence of two methyl groups at the 1 and 2 positions of the pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazolidine, 1,2-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of pyrazolidine, 1,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazolidine, 1,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrazolidine derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, fully saturated pyrazolidines, and functionalized pyrazolidine derivatives.

Mechanism of Action

The mechanism of action of pyrazolidine, 1,2-dimethyl- and its derivatives involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors or modulators of enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

    Pyrazole: A five-membered heterocycle with two adjacent nitrogen atoms.

    Pyrazoline: A partially reduced form of pyrazole with one double bond.

    Indazole: A benzo-fused derivative of pyrazole.

Uniqueness: Pyrazolidine, 1,2-dimethyl- is unique due to its fully saturated ring structure and the presence of two methyl groups, which confer distinct chemical and physical properties compared to its analogs .

Conclusion

Pyrazolidine, 1,2-dimethyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

38704-89-1

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

1,2-dimethylpyrazolidine

InChI

InChI=1S/C5H12N2/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3

InChI Key

DKXPLHOKMGMMQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN1C

Origin of Product

United States

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